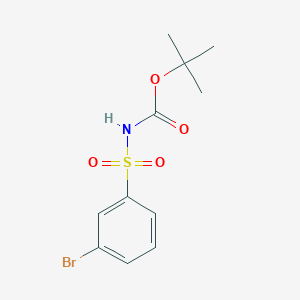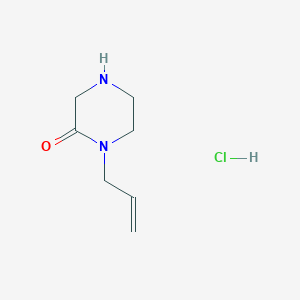
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid
Descripción general
Descripción
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid (2-DFPBA) is a fluorinated pyrrolidine derivative that has been studied for its potential in a variety of scientific and medical applications. It has been found to have a range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Pharmacology: Dipeptidyl Peptidase Inhibitors
In pharmacology, 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid is explored for its potential as a building block in the synthesis of dipeptidyl peptidase (DPP) inhibitors . These inhibitors play a crucial role in managing type 2 diabetes by prolonging the activity of incretin hormones, which stimulate insulin secretion. The compound’s difluorinated pyrrolidine ring can mimic proline, a common feature in many bioactive peptides, potentially leading to new therapeutic agents.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound is used to study enzyme-substrate interactions due to its structural similarity to proline-containing peptides . By incorporating it into peptide chains, researchers can investigate the steric and electronic effects of fluorine atoms on enzymatic activity and stability, providing insights into enzyme mechanisms and aiding in the design of more effective enzyme inhibitors.
Materials Science: Polymer Synthesis
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid: can serve as a monomer in the synthesis of novel polymers . Its incorporation into polymeric chains could impart unique properties such as increased thermal stability and resistance to degradation, making it valuable for creating advanced materials for industrial applications.
Chemical Synthesis: Chiral Building Blocks
The compound’s chiral center and difluorinated motif make it an attractive chiral building block for the synthesis of complex organic molecules . Its incorporation into larger structures can introduce chirality and influence the physical and chemical properties of the synthesized compounds, which is essential in the development of pharmaceuticals and agrochemicals.
Agriculture: Pesticide Development
In agriculture, derivatives of 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid are investigated for their potential use in pesticide development . The difluorinated pyrrolidine moiety could enhance the biological activity of pesticides, offering a new approach to pest management that could lead to more effective and environmentally friendly agricultural practices.
Environmental Science: Fluorinated Surfactants
The compound’s ability to introduce fluorine atoms into molecules makes it a candidate for creating fluorinated surfactants . These surfactants can be used in environmental remediation processes, such as in the treatment of contaminated water, due to their unique properties, including high stability and the ability to lower surface tension significantly.
Mecanismo De Acción
Target of Action
A related compound, 3,3-difluoropyrrolidin-1-yl{(2s,4s)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (pf-00734200), is known to inhibit dipeptidyl peptidase iv . This enzyme plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .
Mode of Action
Pf-00734200, a related compound, inhibits dipeptidyl peptidase iv, potentially affecting glucose metabolism .
Biochemical Pathways
Inhibition of this enzyme could therefore affect glucose metabolism .
Pharmacokinetics
The related compound pf-00734200 is known to be rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after dosing . The majority of the administered radioactivity was detected in the urine of dogs and humans and in the feces of rats . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring .
Result of Action
The inhibition of dipeptidyl peptidase iv by the related compound pf-00734200 could potentially lead to increased insulin secretion and improved glucose control .
Propiedades
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-6(7(12)13)11-4-3-8(9,10)5-11/h6H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFLMMVNPFSLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)





![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)




